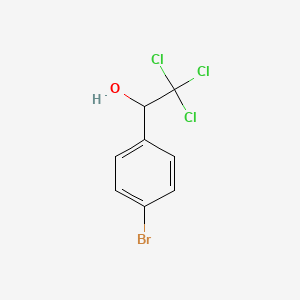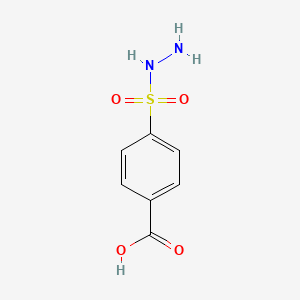
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-, also known as Isodihydrolavandulol, is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a hexenyl group with methyl and isopropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexen-1-ol with isopropyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- often involves the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-: Similar in structure but differs in the presence of a cyclohexenyl group instead of a hexenyl group.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Similar molecular formula but differs in the saturation of the carbon chain.
Uniqueness
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hexenyl group with methyl and isopropyl substituents makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Propiedades
Número CAS |
40853-53-0 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(E)-5-methyl-2-propan-2-ylhex-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h6,8-9,11H,5,7H2,1-4H3/b10-6- |
Clave InChI |
VUGJPGPMYGKRPW-POHAHGRESA-N |
SMILES |
CC(C)CC=C(CO)C(C)C |
SMILES isomérico |
CC(C)C/C=C(/CO)\C(C)C |
SMILES canónico |
CC(C)CC=C(CO)C(C)C |
| 40853-53-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4s,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B1617901.png)

![2,3-Dimethylpyrido[2,3-b]pyrazine](/img/structure/B1617905.png)








![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)

![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
